molecular formula C18H26N2O3S B12475739 N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No.: B12475739
M. Wt: 350.5 g/mol
InChI Key: IBDBWLRFUKBCOJ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a complex organic compound with a unique structure that includes a cyclohexene ring, an ethyl chain, a methylsulfonyl group, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide typically involves multiple steps. One common route starts with the preparation of the cyclohexene derivative, followed by the introduction of the ethyl chain and the methylsulfonyl group. The final step involves the coupling of the phenylalaninamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)ethylamine
  • Ethanone, 1-(1-cyclohexen-1-yl)-

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C18H26N2O3S/c1-15(18(21)19-14-13-16-9-5-3-6-10-16)20(24(2,22)23)17-11-7-4-8-12-17/h4,7-9,11-12,15H,3,5-6,10,13-14H2,1-2H3,(H,19,21)

InChI Key

IBDBWLRFUKBCOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=CCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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